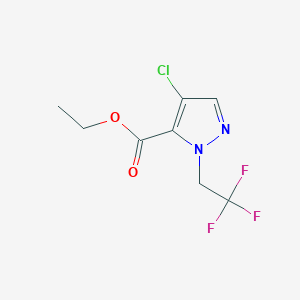
5-iodo-1-isopropyl-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-isopropyl-4-methyl-1H-imidazole is a substituted imidazole compound characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-methylimidazole with iodine and isopropyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The iodine atom in the compound can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents like sodium thiosulfate or hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-1-isopropyl-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 5-iodo-1-isopropyl-4-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound to its targets.
Comparaison Avec Des Composés Similaires
5-Iodo-1-methyl-1H-imidazole: Similar structure but lacks the isopropyl group.
4-Methyl-1H-imidazole: Lacks the iodine atom.
1-Isopropyl-4-methyl-1H-imidazole: Lacks the iodine atom.
Uniqueness: 5-Iodo-1-isopropyl-4-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
5-iodo-4-methyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-4-9-6(3)7(10)8/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXAHALBQBEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
![5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B8036720.png)

![5-[(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8036722.png)



![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
![3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036772.png)
